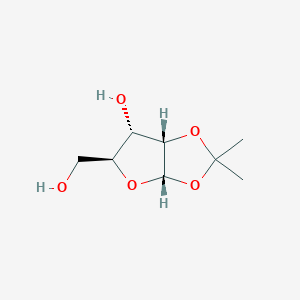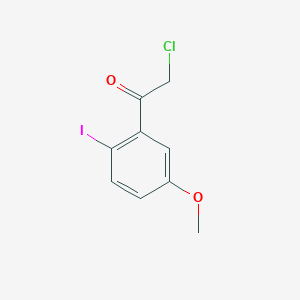![molecular formula C29H46O2S2Sn B13129584 (4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)
(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane, which includes a thieno2,3-fbenzothiol core with octyloxy substituents and a trimethylstannane group, makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane typically involves the following steps:
- Formation of the Thieno 2,3-fbenzothiol Core : This can be achieved through various synthetic pathways, including the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions .
- Introduction of Octyloxy Substituents : The octyloxy groups can be introduced through alkylation reactions using octyl bromide or octyl chloride in the presence of a base .
- Attachment of the Trimethylstannane Group : The final step involves the introduction of the trimethylstannane group, which can be achieved through a Stille coupling reaction using trimethylstannyl chloride and a suitable palladium catalyst .
Industrial Production Methods: Industrial production of (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones .
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form thiols or thioethers .
- Substitution : The trimethylstannane group can undergo substitution reactions with halogens or other nucleophiles to form different derivatives .
- Oxidation : Hydrogen peroxide, potassium permanganate, acetic acid, and water.
- Reduction : Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
- Substitution : Halogens (chlorine, bromine), nucleophiles (amines, thiols), and palladium catalysts.
- Oxidation : Sulfoxides, sulfones.
- Reduction : Thiols, thioethers.
- Substitution : Various substituted benzothiazole derivatives.
Scientific Research Applications
(4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions .
- Biology : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
- Medicine : Explored for its potential use in drug development and as a therapeutic agent for various diseases.
- Industry : Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds:
- 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene : Similar structure with octyloxy substituents but lacks the trimethylstannane group.
- 2-Arylbenzothiazoles : Compounds with a benzothiazole core and various aryl substituents.
Uniqueness: (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane is unique due to the presence of the trimethylstannane group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications, such as in the synthesis of advanced materials and as a reagent in organic synthesis.
Properties
IUPAC Name |
(4,8-dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37O2S2.3CH3.Sn/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2;;;;/h15-16,19H,3-14,17-18H2,1-2H3;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMDSZPJFHQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=CSC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2S2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)

![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
![Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester](/img/structure/B13129525.png)





![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)


